molecular formula C8H6FN B2366542 5-Ethynyl-2-fluoro-4-methylpyridine CAS No. 1824459-89-3

5-Ethynyl-2-fluoro-4-methylpyridine

Cat. No.: B2366542
CAS No.: 1824459-89-3
M. Wt: 135.141
InChI Key: SICWQGKLHDZHIW-UHFFFAOYSA-N
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Description

5-Ethynyl-2-fluoro-4-methylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. It contains a pyridine ring with a fluorine atom and an ethynyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridine derivatives as starting materials

Industrial Production Methods

Industrial production methods for 5-Ethynyl-2-fluoro-4-methylpyridine may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Mechanism of Action

The mechanism by which 5-Ethynyl-2-fluoro-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl and fluoro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Ethynyl-2-fluoro-4-methylpyridine include:

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

5-ethynyl-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICWQGKLHDZHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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